(E)-Hex-2-enyl lactate

説明

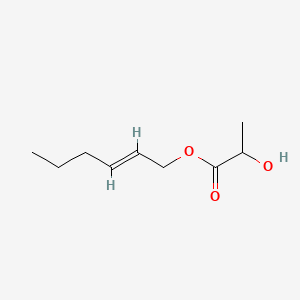

(E)-Hex-2-enyl lactate (IUPAC name: [(E)-hex-2-enyl] 2-hydroxypropanoate) is an ester derived from lactic acid (2-hydroxypropanoic acid) and (E)-hex-2-enol. Its molecular formula is C₉H₁₆O₃, with a molar mass of 172.22 g/mol. This compound is characterized by a trans-configured double bond at the second carbon of the hexenyl chain and a lactate functional group, which confers unique polarity and reactivity.

Safety data is inferred from similar esters, indicating it may act as a mild irritant (Xi classification) .

特性

CAS番号 |

85554-71-8 |

|---|---|

分子式 |

C9H16O3 |

分子量 |

172.22 g/mol |

IUPAC名 |

[(E)-hex-2-enyl] 2-hydroxypropanoate |

InChI |

InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h5-6,8,10H,3-4,7H2,1-2H3/b6-5+ |

InChIキー |

CLRYHPFNHRAPPN-AATRIKPKSA-N |

異性体SMILES |

CCC/C=C/COC(=O)C(C)O |

正規SMILES |

CCCC=CCOC(=O)C(C)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(E)-ヘキサ-2-エニルラクテートは、ヘキサ-2-エノールを乳酸とエステル化することにより合成できます。この反応は、通常、硫酸などの酸触媒を使用してエステル化プロセスを促進します。反応は、反応物の目的のエステルへの完全な転換を確実にするために、還流条件下で行われます。

工業的生産方法

工業的な環境では、(E)-ヘキサ-2-エニルラクテートは、同様のエステル化技術を使用して、より大規模に製造されます。このプロセスは、ヘキサ-2-エノールと乳酸を反応器に連続的に供給することを含み、そこで酸触媒と混合されます。次に、反応混合物を所望の温度に加熱し、エステルを連続的に蒸留して反応を完了させます。

化学反応の分析

反応の種類

(E)-ヘキサ-2-エニルラクテートは、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、対応するアルデヒドまたはカルボン酸を生成するために酸化できます。

還元: 還元反応は、(E)-ヘキサ-2-エニルラクテートを対応するアルコールに変換できます。

置換: (E)-ヘキサ-2-エニルラクテートのエステル基は、求核置換反応を受けることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。

置換: 水酸化物イオン (OH-) やアルコキシドイオン (RO-) などの求核剤を置換反応に使用できます。

主な生成物

酸化: アルデヒドまたはカルボン酸。

還元: 対応するアルコール。

置換: さまざまな置換エステルまたはアルコール。

科学的研究の応用

(E)-ヘキサ-2-エニルラクテートは、科学研究でいくつかの応用があります。

化学: エステル化反応と加水分解反応の研究において、モデル化合物として使用されます。

生物学: この化合物の心地よい香りは、嗅覚受容体や香りの知覚に関連する研究で役立ちます。

医学: 特にアロマテラピーにおけるその潜在的な治療効果に関する研究が進行中です。

産業: 製品にフルーティーな香りを付けるために、香料およびフレーバー業界で広く使用されています。

作用機序

類似の化合物との比較

類似の化合物

乳酸エチル: フルーティーな香りのする別のエステルで、溶剤やフレーバーとして一般的に使用されます。

乳酸メチル: 構造が類似していますが、ヘキサ-2-エニル基の代わりにメチル基があります。

乳酸ブチル: 同様の用途で使用されますが、異なる香りのプロファイルを持っています。

独自性

(E)-ヘキサ-2-エニルラクテートは、その特定の構造により、香料およびフレーバー業界で非常に高く評価されている、独特のフルーティーな香りを与えるため、ユニークです。さまざまな化学反応を受ける能力により、研究や産業用途に適した汎用性の高い化合物となっています。

類似化合物との比較

Structural and Functional Differences

The table below compares (E)-Hex-2-enyl lactate with structurally related esters:

Key Findings and Research Insights

Biological Activity: (E)-Hex-2-enyl acetate demonstrates nematode suppression in plants, suggesting that the (E)-hex-2-enyl moiety contributes to biocidal activity. Its lactate analog may share similar mechanisms but with altered efficacy due to the lactate group’s polarity . Salicylate derivatives (e.g., (E)-Hex-2-enyl salicylate) may exhibit anti-inflammatory or antioxidant properties due to the phenolic structure, unlike lactate or acetate esters .

Physical Properties :

- Polarity : Lactate esters (e.g., this compound, 2-ethylhexyl lactate) are more polar than acetate analogs, enhancing solubility in hydrophilic matrices.

- Density : (E)-Hex-2-enyl acetate has a density of 0.898 g/mL , while Hexyl acetate is less dense (0.867 g/mL ) due to saturation .

Industrial Applications :

- Hexyl acetate is widely used in flavoring agents and industrial solvents, whereas branched analogs like 2-ethylhexyl lactate serve as plasticizers .

- The (E)-configured double bond in this compound and its analogs may enhance fragrance longevity in cosmetics due to reduced volatility compared to saturated esters .

Safety and Handling :

- (E)-Hex-2-enyl acetate and Hexyl acetate are classified as irritants (Xi), requiring protective gear during handling . Similar precautions are recommended for this compound .

Q & A

Q. How can NMR spectroscopy confirm the stereochemical configuration of (E)-Hex-2-enyl lactate?

Methodological Answer:

- Step 1: Prepare a pure sample dissolved in deuterated solvent (e.g., CDCl₃).

- Step 2: Collect ¹H and ¹³C NMR spectra. The coupling constant (J) of the double bond protons (H₂ and H₃) in the hex-2-enyl moiety will differ between E (trans, J ≈ 12–18 Hz) and Z (cis, J ≈ 6–12 Hz) isomers.

- Step 3: Compare observed coupling constants with literature values for (E)-configured alkenes (e.g., trans-2-hexenyl acetate in and ).

- Step 4: Validate using NOESY or COSY spectra to confirm spatial proximity of protons.

- Reference: Stereochemical assignments for similar esters are detailed in and .

Q. What analytical techniques are optimal for quantifying this compound in plant extracts?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use a polar capillary column (e.g., DB-WAX) with temperature programming. Derivatization may enhance volatility. Compare retention times and mass spectra with authentic standards ( ).

- High-Performance Liquid Chromatography (HPLC): Employ a C18 reversed-phase column with UV detection at 210–220 nm. Optimize mobile phase (e.g., acetonitrile/water gradient) for resolution.

- Calibration: Prepare standard curves using synthesized or commercial this compound. Include internal standards (e.g., deuterated analogs) for accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile handling ( ).

- Storage: Keep in a cool, dry place away from oxidizers. Store in amber glass to prevent light-induced degradation.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Ventilate the area thoroughly .

Advanced Research Questions

Q. How can the bioactivity of this compound against plant-parasitic nematodes be mechanistically investigated?

Methodological Answer:

- Bioassay Design: Expose Meloidogyne incognita larvae to gradient concentrations of this compound in vitro. Monitor motility and mortality rates over 24–72 hours ( ).

- Metabolomic Profiling: Use LC-MS/MS to analyze nematode secretions or plant root exudates post-treatment. Identify suppressed metabolites (e.g., virulence factors).

- Gene Expression Analysis: Apply qRT-PCR to quantify nematode genes involved in chemotaxis (e.g., gp-21) or plant defense genes (e.g., PR proteins). Compare with controls .

Q. How can discrepancies in reported bioactivity of this compound across studies be resolved?

Methodological Answer:

- Meta-Analysis: Systematically review literature to identify variables (e.g., concentration ranges, solvent systems, nematode species). Use statistical tools (e.g., ANOVA) to assess significance.

- Controlled Replication: Reproduce conflicting experiments under standardized conditions. Isolate factors like pH, temperature, and host plant genotype.

- Cross-Validation: Collaborate with independent labs to verify results. Publish raw data and protocols for transparency ( ) .

Q. What strategies optimize enzymatic synthesis of this compound for scalable production?

Methodological Answer:

- Enzyme Selection: Screen lipases (e.g., Candida antarctica Lipase B) for esterification efficiency between (E)-Hex-2-enol and lactic acid.

- Solvent Engineering: Test non-polar solvents (e.g., hexane) to shift equilibrium toward ester formation. Monitor water activity (aₐ) to prevent hydrolysis.

- Process Optimization: Use response surface methodology (RSM) to model variables (e.g., temperature, enzyme loading). Scale-up using continuous-flow reactors for higher yields ( ) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Testing: Exclude light and heat degradation by storing samples at 40°C/75% RH for 6 months. Analyze degradation products via GC-MS.

- pH Stability: Incubate the compound in buffers (pH 3–9) and quantify residual this compound using HPLC.

- Statistical Modeling: Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to nematode acetylcholinesterase or plant receptor proteins. Validate with free-energy calculations (MM/PBSA).

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity.

- Validation: Compare predictions with in vitro bioassay results to refine models ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。